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Methyl (5-Chloro-2-formylphenyl)carbamate

Cat. No.: B12284955
M. Wt: 213.62 g/mol
InChI Key: KRTXVCUMHRFOMW-UHFFFAOYSA-N
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Description

Contextualization within Carbamate (B1207046) Chemistry and Derivative Design

The chemical identity of Methyl (5-chloro-2-formylphenyl)carbamate is significantly defined by the carbamate group attached to its aromatic core.

The carbamate functional group, an ester-amide hybrid, is a cornerstone of modern organic and medicinal chemistry. nih.govnih.gov Carbamates are lauded for their stability compared to amides and esters, offering a robust yet versatile chemical handle. nih.gov This stability makes them excellent protecting groups for amines, a common strategy in multi-step syntheses, particularly in peptide chemistry. nih.govresearchgate.net They are readily installed and can be removed under specific conditions that often leave other sensitive functional groups intact.

Beyond their role as protecting groups, carbamates are integral structural motifs in a vast array of biologically active molecules and approved pharmaceuticals. nih.govnih.gov Their ability to act as a peptide bond surrogate is particularly valuable in drug design, where they can enhance a molecule's stability against enzymatic degradation and improve its ability to permeate cell membranes. nih.gov The carbamate moiety is also found in numerous agricultural chemicals, including pesticides and herbicides, and serves as a fundamental component in the polymer industry for the production of polyurethanes. nih.govnih.gov The synthesis of carbamates is a well-explored area, with numerous methods developed, ranging from classic rearrangements like the Hofmann and Curtius to modern catalytic approaches involving carbon dioxide or palladium-catalyzed cross-coupling reactions. researchgate.netorganic-chemistry.orgmit.eduorganic-chemistry.org

The second key feature of the title compound is the substituted formylphenyl group, also known as a substituted benzaldehyde (B42025). Benzaldehydes are among the most versatile building blocks in organic synthesis. acs.orgrug.nl The aldehyde group is highly reactive and serves as a gateway to a multitude of chemical transformations. rug.nl These include nucleophilic additions, Wittig-type olefination, reductive amination to form substituted benzylamines, and oxidation to form benzoic acids. researchgate.net

Research Imperatives and Scholarly Contributions for this compound

While extensive peer-reviewed studies focusing exclusively on this compound are limited, its structure suggests significant potential as a specialized chemical intermediate. The research imperative for this compound lies in its utility as a trifunctional building block, where the interplay between the formyl, carbamate, and chloro groups can be exploited for the synthesis of complex molecular architectures.

The compound combines the reactivity of an ortho-substituted benzaldehyde with the directing and protective capabilities of the methyl carbamate group. The ortho-positioning of the formyl group relative to the carbamate is particularly noteworthy. This arrangement can facilitate intramolecular reactions or act as a steric and electronic modulator for reactions involving either functional group. The chlorine atom at the 5-position adds another layer of synthetic versatility, serving as a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide variety of substituents at that position.

A plausible synthetic route to this compound could involve the formylation of the corresponding N-(3-chlorophenyl)methylcarbamate or the carbamoylation of 4-chloro-2-aminobenzaldehyde. Research into such syntheses would contribute to the broader toolkit available to synthetic chemists. The primary scholarly contribution of a compound like this compound is as a bespoke intermediate, enabling chemists to construct novel heterocyclic systems, potential pharmaceutical scaffolds, or functional materials that would be difficult to access through other synthetic routes. Its value is not necessarily as an end-product but as a crucial step along a synthetic pathway.

Data for this compound

PropertyValue
IUPAC Name This compound
CAS Number 42965-55-9 chemicalbook.com
Molecular Formula C₉H₈ClNO₃
Molecular Weight 213.62 g/mol
Canonical SMILES COC(=O)NC1=C(C=C(C=C1)Cl)C=O
Structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClNO3 B12284955 Methyl (5-Chloro-2-formylphenyl)carbamate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8ClNO3

Molecular Weight

213.62 g/mol

IUPAC Name

methyl N-(5-chloro-2-formylphenyl)carbamate

InChI

InChI=1S/C9H8ClNO3/c1-14-9(13)11-8-4-7(10)3-2-6(8)5-12/h2-5H,1H3,(H,11,13)

InChI Key

KRTXVCUMHRFOMW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=C(C=CC(=C1)Cl)C=O

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl 5 Chloro 2 Formylphenyl Carbamate and Its Structural Analogs

Strategic Approaches to Carbamate (B1207046) Bond Formation in Aromatic Systems

The formation of a carbamate linkage on an aromatic ring is a cornerstone of synthesizing the target molecule and its derivatives. Traditional methods often rely on hazardous reagents like phosgene (B1210022) and its derivatives. researchgate.net However, modern organic synthesis has seen a shift towards safer and more strategic alternatives.

A primary strategy involves the use of the aryl O-carbamate (ArOAm) group as a powerful directed metalation group (DMG). nih.govacs.org This approach not only facilitates the carbamate formation but also strategically positions the carbamate to control subsequent functionalization of the aromatic ring through directed ortho-metalation (DoM) chemistry. nih.govnih.gov The DoM process involves the deprotonation of the position ortho to the carbamate group by a strong base, creating a lithiated intermediate that can then react with various electrophiles. nih.gov

Other strategic approaches include metal-catalyzed cross-coupling reactions and rearrangements. researchgate.netorganic-chemistry.org For instance, copper-catalyzed three-component coupling of organoindium reagents, imines, and acid chlorides provides a pathway to N-protected amines. organic-chemistry.org Furthermore, classic name reactions such as the Curtius, Hofmann, and Lossen rearrangements provide routes to isocyanates from carboxylic acids or amides, which can then be trapped by alcohols to form the desired carbamates. researchgate.net

The mechanisms underpinning phenylcarbamate synthesis are diverse and depend on the chosen reagents and substrates.

Via Isocyanate Intermediates : A common pathway proceeds through an isocyanate intermediate. This is central to the Curtius, Hofmann, and Lossen rearrangements. researchgate.net In the Hofmann rearrangement, for example, an amide is treated with a halogen and a base to form an N-haloamide, which then rearranges to an isocyanate. This highly reactive intermediate is subsequently trapped by an alcohol or phenol (B47542) to yield the carbamate. Similarly, the reaction of primary amines with phosgene or its equivalents generates an isocyanate that reacts with an alcohol. researchgate.net The basic hydrolysis of phenylcarbamates derived from primary amines can also proceed via an E1cb-type elimination mechanism to form an isocyanate intermediate. nih.govacs.org

Nucleophilic Acyl Substitution (BAc2) : For N,N-disubstituted carbamates, where an isocyanate intermediate cannot be formed, the mechanism often involves a bimolecular nucleophilic acyl substitution (BAc2). acs.org In this pathway, the nucleophile (e.g., an alcohol) directly attacks the carbonyl carbon of a chloroformate or another activated carbonyl species.

Directed ortho-Metalation (DoM) : In the DoM strategy, the carbamate group's oxygen and nitrogen atoms coordinate to an organolithium base. nih.gov This coordination facilitates the deprotonation of the adjacent ortho-proton, forming a stabilized aryllithium species. This species then acts as a potent nucleophile, reacting with an electrophile to introduce a new substituent. nih.govacs.org

A proposed mechanism for the reaction of tetra-n-butylammonium fluoride (B91410) (TBAF) with a phenylcarbamate involves the deprotonation of the carbamate's NH group to form an isocyanate intermediate, which is then hydrolyzed by water molecules present in the TBAF solution. nih.govacs.org The resulting amine can then react with another isocyanate molecule to form a symmetrical urea (B33335). nih.gov

The introduction of a formyl group (–CHO) onto an aromatic ring, known as formylation, is a critical step in the synthesis of the target compound. wikipedia.org Achieving chemoselectivity—introducing the formyl group without reacting with other sensitive functional groups—and regioselectivity is paramount.

Several classical and modern formylation methods are available:

Vilsmeier-Haack Reaction : This method uses a mixture of a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride to formylate activated aromatic rings. nih.gov

Gattermann-Koch and Gattermann Reactions : The Gattermann-Koch reaction employs carbon monoxide and hydrochloric acid under pressure with a catalyst, while the Gattermann reaction uses hydrogen cyanide. wikipedia.orgpurechemistry.org These are classic methods for formylating simple aromatic hydrocarbons. purechemistry.org

Reimer-Tiemann Reaction : This reaction is specific for phenols, using chloroform (B151607) in a basic solution to typically generate ortho-formylated products. mychemblog.com The selectivity for the ortho position is a key feature, explained by the interaction between the phenoxide ion and the dichlorocarbene (B158193) intermediate generated in situ. mychemblog.com

Duff Reaction : This method uses hexamethylenetetramine to formylate highly activated aromatic compounds like phenols. wikipedia.org

Metalation-Formylation : A widely used modern approach involves the lithiation of an aromatic ring, either through direct deprotonation or halogen-lithium exchange, followed by quenching the resulting aryllithium intermediate with a formylating agent like DMF. commonorganicchemistry.com This method's regioselectivity is controlled by the initial lithiation step, which can be directed by groups already present on the ring.

Rieche Formylation : This method utilizes dichloromethyl methyl ether and a Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄), to formylate aromatic compounds. nih.govcommonorganicchemistry.com The regioselectivity can be influenced by the coordination of the Lewis acid to substituents on the aromatic ring. nih.gov

Table 1: Comparison of Selected Aromatic Formylation Methods

Reaction NameFormylating Agent(s)Typical SubstratesKey Features & Selectivity
Vilsmeier-HaackDMF, POCl₃Electron-rich aromatics (e.g., anilines, phenols)Good for activated systems; generally para-substitution to activating group. nih.gov
Reimer-TiemannCHCl₃, basePhenols, some heterocyclesPrimarily ortho-formylation due to chelation effects. mychemblog.com
Gattermann-KochCO, HCl, AlCl₃/CuClBenzene (B151609), alkylbenzenesRequires high pressure; not suitable for phenols or anilines. wikipedia.orgpurechemistry.org
Metalation-FormylationOrganolithium, then DMFAryl halides, aromatics with directing groupsHigh regioselectivity controlled by the metalation step. commonorganicchemistry.com
Rieche FormylationCl₂CHOMe, Lewis Acid (e.g., TiCl₄)Phenols, methoxybenzenesHigh ortho-selectivity promoted by metal coordination. nih.gov

Regioselective Functionalization and Derivatization of the 5-Chloro-2-formylphenyl Moiety

Once the core structure is assembled, further functionalization can introduce molecular diversity. The regioselectivity of these subsequent reactions is dictated by the directing effects of the existing carbamate, chloro, and formyl substituents.

The substituents on the 5-chloro-2-formylphenyl ring exert competing electronic and steric effects that govern the position of further substitution.

The O-Carbamate Group : As a powerful directed metalation group (DMG), the carbamate can direct lithiation to the ortho position (C-6). nih.govacs.org In electrophilic aromatic substitution, the -OC(O)NHR group is an activating, ortho-, para-directing group.

The Chloro Group : The chlorine atom is a deactivating but ortho-, para-directing group for electrophilic substitution due to a balance of inductive withdrawal and resonance donation.

The Formyl Group : The aldehyde is a strongly deactivating and meta-directing group for electrophilic substitution. fiveable.me

In the context of electrophilic aromatic substitution on the methyl (5-chloro-2-formylphenyl)carbamate precursor (assuming the carbamate is attached to a phenol), the directing effects would be complex. However, a more predictable and synthetically useful approach is directed metalation. The strong ortho-directing ability of the carbamate group would likely dominate, facilitating functionalization at the C-6 position.

Methodologies for achieving high regioselectivity in substituted aromatic systems often rely on controlling reaction conditions or using specific reagents. For example, the selective functionalization of mixtures of regioisomeric aryllithium compounds can be achieved by selective trapping with reagents like dichlorozirconocene, which reacts preferentially with the less sterically hindered isomer. nih.gov Furthermore, metal-free methods using reagents like cyclic diaryl λ3-chloranes have been shown to achieve excellent ortho-regioselectivity in the functionalization of chlorophenyl systems. nih.gov

The formyl group is a versatile functional handle for elaborating the molecular scaffold. fiveable.mesolubilityofthings.com Its carbonyl carbon is electrophilic and susceptible to nucleophilic attack, while the entire group can be readily oxidized or reduced. fiveable.me

Key transformations include:

Oxidation : The aldehyde can be oxidized to a carboxylic acid using a variety of reagents, such as chromium(VI) reagents or milder oxidants like sodium chlorite. imperial.ac.uk This introduces a new functional group for further reactions, such as amide bond formation.

Reduction : The formyl group can be selectively reduced to a primary alcohol (a hydroxymethyl group) using reducing agents like sodium borohydride (B1222165) (NaBH₄) or diisobutylaluminium hydride (DIBAL-H). chemicalbook.com

Nucleophilic Addition : The aldehyde can react with Grignard reagents or organolithium compounds to form secondary alcohols.

Wittig Reaction : Reaction with a phosphorus ylide (Wittig reagent) converts the aldehyde into an alkene, enabling carbon-chain extension.

Reductive Amination : This powerful transformation involves the reaction of the aldehyde with an amine to form an imine intermediate, which is then reduced in situ to afford a new amine. This is a key method for building C-N bonds.

Aldol Condensation : Under basic or acidic conditions, the aldehyde can react with another enolizable carbonyl compound to form a β-hydroxy aldehyde or ketone, creating a new C-C bond. solubilityofthings.com

These transformations allow for the systematic diversification of the 5-chloro-2-formylphenyl scaffold, providing access to a wide range of structural analogs for further investigation.

Sustainable and Efficient Synthetic Routes for Carbamate-Containing Compounds

In line with the principles of green chemistry, significant effort has been directed toward developing sustainable and efficient methods for synthesizing carbamates, moving away from toxic phosgene and minimizing waste.

A notable advancement is the direct synthesis of carbamates from Boc-protected amines using lithium tert-butoxide as the sole base. rsc.orgrsc.orgresearchgate.net This method avoids hazardous reagents and metal catalysts and is scalable, making it a more benign and efficient alternative to traditional pathways. rsc.orgrsc.org

Another key sustainable strategy is the utilization of carbon dioxide (CO₂) as a renewable, non-toxic, and readily available C1 building block. researchgate.netnih.gov Various protocols have been developed for the three-component coupling of amines, CO₂, and alkyl halides to form carbamates under mild conditions. organic-chemistry.org These methods often employ catalysts and capture agents to efficiently convert CO₂ into the carbamate product, sometimes even from gas mixtures. organic-chemistry.org

Solvent-free protocols have also been developed, for example, using sodium cyanate, an alcohol/phenol, and trichloroacetic acid to prepare primary carbamates in high yield and purity, thereby reducing solvent waste. bohrium.com The use of supercritical carbon dioxide as both a phosgene replacement and a solvent further enhances the green credentials of carbamate synthesis. bohrium.com

Table 2: Overview of Sustainable Carbamate Synthesis Strategies

StrategyKey Reagents/ConditionsAdvantagesReference
Boc-Amine TransformationBoc-protected amine, alcohol, LiOtBuPhosgene-free, metal-free, scalable rsc.org, rsc.org, researchgate.net
CO₂ UtilizationAmine, CO₂, alkyl halide, base (e.g., Cs₂CO₃)Uses renewable C1 source, avoids toxic reagents organic-chemistry.org, nih.gov
Solvent-Free SynthesisSodium cyanate, alcohol, trichloroacetic acidEnvironmentally friendly, high yield and purity bohrium.com
Supercritical CO₂Amine, alkyl halide, onium salt catalyst, scCO₂Acts as both reagent and solvent, high efficiency bohrium.com

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 5 Chloro 2 Formylphenyl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Definition

NMR spectroscopy is a cornerstone of organic chemistry, offering unparalleled insight into the carbon-hydrogen framework of a molecule.

High-Resolution ¹H and ¹³C NMR Spectroscopic Analysis and Chemical Shift Interpretation

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are fundamental techniques for determining the structure of organic compounds. In a hypothetical analysis of Methyl (5-Chloro-2-formylphenyl)carbamate, one would expect to observe distinct signals corresponding to each unique proton and carbon environment.

For the aromatic region in the ¹H NMR spectrum, the three protons on the phenyl ring would likely appear as a complex set of multiplets, with their specific chemical shifts and coupling constants dictated by the electronic effects of the chloro, formyl, and carbamate (B1207046) substituents. The aldehyde proton (CHO) would be expected to resonate at a significantly downfield position, typically in the range of 9-10 ppm, due to the deshielding effect of the carbonyl group. The methyl protons of the carbamate group (O-CH₃) would likely appear as a singlet in the upfield region of the spectrum. The N-H proton of the carbamate would present as a broad singlet, with its chemical shift being concentration and solvent dependent.

The ¹³C NMR spectrum would complement this information by providing the number of unique carbon atoms. Key signals would include the carbonyl carbons of the formyl and carbamate groups, which would be the most downfield signals. The six carbons of the benzene (B151609) ring would appear in the aromatic region, with their shifts influenced by the attached functional groups. The methyl carbon of the carbamate would be observed at the most upfield position.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Hypothetical)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehyde H9.5 - 10.5---
Aromatic H's7.0 - 8.5120 - 150
N-HVariable---
Methyl H's3.5 - 4.050 - 60
Aldehyde C---185 - 195
Carbamate C=O---150 - 160

Note: These are predicted ranges and actual experimental values are not available.

Application of Two-Dimensional NMR Techniques for Connectivity and Stereochemical Assignments

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the molecular puzzle. A COSY spectrum would reveal the coupling relationships between adjacent protons on the aromatic ring. An HSQC spectrum would directly correlate each proton to its attached carbon atom. The HMBC spectrum would be particularly valuable in establishing the connectivity across multiple bonds, for instance, confirming the position of the formyl and carbamate groups on the phenyl ring by showing correlations between the aromatic protons and the carbonyl carbons.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band around 1720-1740 cm⁻¹ would be indicative of the C=O stretching vibration of the aldehyde. Another strong band, typically in the range of 1680-1720 cm⁻¹, would correspond to the C=O stretch of the carbamate. The N-H stretching vibration of the carbamate would appear as a peak in the region of 3200-3400 cm⁻¹. The C-H stretching of the aromatic ring and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-Cl stretching vibration would likely be found in the fingerprint region, below 800 cm⁻¹.

Interactive Data Table: Expected IR Absorption Frequencies

Functional Group Expected Absorption Range (cm⁻¹)
N-H Stretch (Carbamate)3200 - 3400
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 2960
C=O Stretch (Aldehyde)1720 - 1740
C=O Stretch (Carbamate)1680 - 1720
C-Cl Stretch< 800

Note: These are expected ranges and actual experimental values are not available.

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pathway Delineation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Elemental Composition Validation

High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental formula of this compound (C₉H₈ClNO₃). By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, thus providing a high degree of confidence in the compound's identity. The analysis of the isotopic pattern, particularly the M+2 peak due to the presence of the chlorine-37 isotope, would further corroborate the presence of a chlorine atom in the molecule.

The fragmentation pattern in a standard MS experiment would likely involve the loss of the methoxy (B1213986) group (-OCH₃), the entire carbamate side chain, or the formyl group, leading to characteristic fragment ions that could be used to piece together the structure of the parent molecule.

Other Advanced Spectroscopic Modalities for Comprehensive Structural Insights

While NMR, IR, and MS are the primary tools for structural elucidation, other techniques could provide further details. For instance, if the compound were crystalline, X-ray crystallography would offer an unambiguous determination of its three-dimensional structure in the solid state, confirming bond lengths, bond angles, and intermolecular interactions.

Computational Chemistry Applications in the Study of Methyl 5 Chloro 2 Formylphenyl Carbamate Systems

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanics forms the basis for a class of computational methods that solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure of a molecule. From this, a wide range of properties, including geometry, energy, and reactivity, can be predicted.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for studying the conformational landscape and potential tautomerism of organic molecules.

For a molecule like Methyl (5-Chloro-2-formylphenyl)carbamate, DFT can be employed to explore the rotational barriers around its single bonds, particularly the C-N bond of the carbamate (B1207046) and the C-C bond connecting the formyl group to the aromatic ring. This analysis identifies the most stable three-dimensional arrangements (conformers) and the energy required to transition between them.

Furthermore, DFT is a powerful tool for investigating tautomerism. While this compound is typically represented in its amide-aldehyde form, DFT calculations can assess the relative stability of potential tautomers, such as the imidic acid-aldehyde or amide-enol forms. Studies on similar molecules, like Felbamate (a dicarbamate), have used DFT to confirm that the amide tautomer is the most stable both kinetically and thermodynamically. researchgate.net In another example, DFT calculations on 3-phenyl-2,4-pentanedione (B1582117) successfully determined that the keto form is more stable than the enol tautomer in various solvents and the gas phase. orientjchem.orgbohrium.com These studies typically find that the primary tautomer is significantly more stable, often by several kcal/mol.

A representative DFT study on a related compound, 3-phenyl-2,4-pentanedione, highlights how solvent effects can influence tautomeric stability. orientjchem.orgbohrium.com

Table 1: Calculated Relative Energies for Tautomers of 3-Phenyl-2,4-pentanedione using DFT Data extracted from a study on a related keto-enol system to illustrate the application of DFT. orientjchem.orgbohrium.com

Phase/SolventTautomerRelative Energy (kcal/mol)
Gas PhaseKeto0.00
Enol17.89
CyclohexaneKeto0.00
Enol17.34
Carbon TetrachlorideKeto0.00
Enol17.27
MethanolKeto0.00
Enol16.55
WaterKeto0.00
Enol16.50

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parameterization. Methods like Hartree-Fock (HF) and post-HF methods provide a rigorous way to predict molecular properties.

These methods are particularly valuable for predicting spectroscopic parameters, which can then be compared with experimental spectra to confirm a molecule's structure. For a molecule like this compound, ab initio calculations can predict its infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.net Studies on substituted benzaldehydes have shown that calculated vibrational frequencies using methods like HF and DFT (often used alongside ab initio methods) correspond well with experimental FT-IR and FT-Raman spectra. niscpr.res.in For example, the characteristic C=O stretching vibration in substituted benzaldehydes is accurately predicted around 1700 cm⁻¹. niscpr.res.indocbrown.infolibretexts.org Similarly, ab initio calculations have been successfully used to reinterpret the ¹H NMR spectra of complex isomers, such as those of alkyl phenyl ketone phenylhydrazones. nih.gov

The following table presents a comparison of experimental and calculated vibrational frequencies for a related molecule, 2-nitrobenzaldehyde, demonstrating the accuracy of such predictive methods. niscpr.res.in

Table 2: Selected Experimental and Calculated IR Frequencies (cm⁻¹) for 2-Nitrobenzaldehyde Data from a study on a related substituted benzaldehyde (B42025) to illustrate the application of ab initio/DFT methods. niscpr.res.in

Vibrational ModeExperimental (FT-IR)Calculated (B3LYP/6-311++G(d,p))
C-H Stretch (aldehyde)29122893
C=O Stretch16981718
C-C Stretch (ring)16081611
C-NO₂ Stretch13581361
C-CHO Stretch11801157

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, diffusion, and intermolecular interactions over time. The accuracy of an MD simulation is highly dependent on the quality of the underlying force field. nih.gov

A force field is a set of potential energy functions and associated parameters that describe the interactions between atoms in an MD simulation. nih.gov Standard force fields like CHARMM, AMBER, and GROMOS contain parameters for common biomolecules, but specialized parameters are often required for novel or drug-like molecules such as this compound. chemrxiv.orgnih.gov

The development of parameters for the carbamate moiety involves several steps:

QM Calculations: High-level quantum mechanics calculations are performed on the molecule or representative fragments to obtain data on its geometry, vibrational frequencies, and electrostatic potential.

Parameter Derivation: Bond lengths, bond angles, and dihedral angle parameters are derived to reproduce the QM-calculated geometries and energy profiles. Atomic partial charges are typically derived by fitting them to the QM electrostatic potential (e.g., using the RESP method).

Validation: The new parameters are tested by running MD simulations of the molecule in a simple environment (e.g., a pure liquid or in solution) and comparing calculated bulk properties, such as density or heat of vaporization, against experimental data, if available. choderalab.org

The CHARMM General Force Field (CGenFF) and the General AMBER Force Field (GAFF) are two widely used force fields designed for drug-like molecules and provide a starting point for parameterizing carbamate-containing structures. nih.gov

MD simulations are a cornerstone of modern drug discovery for studying how a small molecule (ligand) interacts with a biological target, such as a protein or nucleic acid. nih.gov By simulating the ligand in the binding site of the target, researchers can analyze the stability of the complex, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate the free energy of binding.

MD is also exceptionally powerful for investigating allostery, a phenomenon where a ligand binds to one site on a protein (an allosteric site) and influences the protein's activity at a distant site (the active or orthosteric site). nih.govunibo.it Simulations can reveal how the binding of an allosteric modulator induces conformational changes that propagate through the protein's structure, altering its dynamic behavior and function. mdpi.com These simulations can compare the protein's dynamics in its unbound (apo) state versus its ligand-bound (holo) state to map the communication pathways between the allosteric and active sites. acs.orgnih.gov

In Silico Mechanistic Elucidation of Organic Transformations and Biological Processes

Computational chemistry, particularly using DFT, is frequently used to elucidate the step-by-step mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway and determine the rate-limiting step.

For a molecule like this compound, computational methods could be used to explore its synthesis or subsequent reactions. For example, the Gattermann-Koch reaction, a method for formylating aromatic rings, proceeds through a formyl cation electrophile, a mechanism that can be detailed with computational modeling. youtube.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in modern drug discovery and chemical research. It seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR studies can provide deep insights into the structural features crucial for their desired biological effects, thereby guiding the design of new, more potent, and selective molecules.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By systematically modifying the structure of a lead compound, such as this compound, and observing the corresponding changes in biological activity, a predictive model can be developed. These models can then be used to estimate the activity of yet-to-be-synthesized compounds, prioritizing the most promising candidates for synthesis and testing, thus saving significant time and resources.

The development of a robust QSAR model involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) is required. For the purpose of this discussion, let us consider a hypothetical series of this compound derivatives tested for their inhibitory activity against a specific enzyme.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. These can be broadly categorized into electronic, steric, hydrophobic, and topological descriptors.

Model Development: Using statistical methods, such as Multiple Linear Regression (MLR), a mathematical equation is derived that best correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using various validation techniques to ensure its reliability.

Detailed Research Findings

In a hypothetical QSAR study of a series of this compound analogs, a training set of compounds would be used to generate the model, and a separate test set would be used to validate its predictive ability. The biological activity, expressed as pIC₅₀ (the negative logarithm of the half-maximal inhibitory concentration), is the dependent variable to be predicted by the model.

A variety of molecular descriptors would be calculated for each compound in the series. These descriptors quantify different aspects of the molecular structure that could influence biological activity.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies

Descriptor CategoryDescriptorDescription
Electronic Dipole Moment (µ)Measures the overall polarity of the molecule.
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons.
Steric Molecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.
Molar Refractivity (MR)A measure of the volume occupied by an atom or a group and its polarizability. researchgate.net
Hydrophobic LogPThe logarithm of the partition coefficient between octanol (B41247) and water, indicating the lipophilicity of the molecule.
Topological Wiener Index (W)A distance-based topological index that reflects the branching of the carbon skeleton. researchgate.net
Balaban Index (J)A topological index that is sensitive to the shape and branching of the molecule.

Through statistical analysis, a QSAR equation can be formulated. For instance, a hypothetical QSAR model for our series of this compound analogs might look like the following:

pIC₅₀ = 0.65 * LogP - 0.23 * MR + 0.15 * µ + 2.45

To ensure the reliability and predictive power of the QSAR model, it must be statistically validated. plos.org Key statistical parameters used for this purpose are presented in the table below.

Table 2: Statistical Parameters for QSAR Model Validation

ParameterDescriptionAcceptable Value
n Number of compounds in the training set> 20
R² (Coefficient of Determination) Represents the fraction of the variance in the dependent variable that is predictable from the independent variables.> 0.6
q² (Cross-validated R²) A measure of the predictive ability of the model, typically obtained through leave-one-out cross-validation. nih.gov> 0.5
F-test (Fischer's value) A statistical test that assesses the overall significance of the regression model.High value
r²_pred (Predictive R² for test set) A measure of the predictive power of the model for an external set of compounds. nih.gov> 0.5

The insights gained from the QSAR model can be invaluable for the predictive design of new analogs of this compound. For example, based on our hypothetical model, a medicinal chemist would focus on synthesizing new derivatives with increased lipophilicity and polarity, while avoiding the introduction of bulky groups. This targeted approach significantly enhances the efficiency of the drug discovery process.

Mechanistic Studies of Reactivity and Biological Activity of Methyl 5 Chloro 2 Formylphenyl Carbamate Derivatives

Elucidation of Reaction Mechanisms Involving the Carbamate (B1207046) and Formyl Moieties

The chemical behavior of Methyl (5-Chloro-2-formylphenyl)carbamate is dictated by the interplay of its carbamate and formyl functional groups. Understanding the reaction mechanisms of these moieties is crucial for predicting its stability, reactivity, and potential as a synthetic intermediate.

Investigating Hydrolysis and Transamidation Pathways of the Carbamate Group

The carbamate group in this compound is susceptible to both hydrolysis and transamidation reactions, which are fundamental to its chemical and biological profile.

Transamidation, the reaction of the carbamate with an amine to form a urea (B33335) derivative, is another important transformation. For N-aryl carbamates, this process can be catalyzed by transition metals like nickel. nih.gov The mechanism often involves the activation of the carbamate, for instance by forming a more reactive N-Boc-activated amide, which can then undergo selective N-C(O) bond cleavage upon reaction with an amine. nih.gov The efficiency of such reactions can be influenced by the nature of the amine and the substituents on the aryl ring of the carbamate.

Exploring the Reactivity of the Formyl Group in Nucleophilic Addition and Condensation Reactions

The formyl (aldehyde) group attached to the phenyl ring is a key site for a variety of chemical transformations, most notably nucleophilic addition and condensation reactions.

The carbonyl carbon of the formyl group is electrophilic and readily undergoes nucleophilic addition. masterorganicchemistry.comlibretexts.org A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents), cyanide, and amines, can attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is then typically protonated to yield an alcohol. The rate of nucleophilic addition is enhanced by the presence of electron-withdrawing groups on the aromatic ring, such as the chloro substituent in this compound, which increases the partial positive charge on the carbonyl carbon. masterorganicchemistry.com

Condensation reactions of the formyl group, particularly with primary amines, lead to the formation of imines (Schiff bases). researchgate.net This reaction is typically reversible and proceeds via the initial nucleophilic addition of the amine to the carbonyl group to form a hemiaminal intermediate, which then dehydrates to form the imine. nih.gov The presence of an acidic or basic catalyst can facilitate this process. researchgate.net The resulting imines can be valuable intermediates for the synthesis of more complex heterocyclic structures. For instance, intramolecular condensation reactions could be envisioned if the methyl carbamate were to be hydrolyzed to the primary amine, potentially leading to the formation of quinazoline-like structures.

Structure-Activity Relationship (SAR) Investigations of this compound Analogs

The biological activity of this compound analogs is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies aim to decipher how modifications to the molecular scaffold influence its interactions with biological targets.

Influence of Substituent Effects on Chemical Reactivity and Biological Interactions

The nature and position of substituents on the phenyl ring play a critical role in modulating the electronic properties and steric profile of the molecule, thereby influencing both its chemical reactivity and its ability to interact with biological macromolecules.

In the context of this compound, the chloro and formyl groups are key determinants of its reactivity. As electron-withdrawing groups, they enhance the electrophilicity of the carbonyl carbon in the formyl group and increase the acidity of the carbamate N-H proton, as discussed previously. From a biological standpoint, these substituents can engage in specific interactions with a target protein. For example, the chloro group can participate in halogen bonding, while the formyl group can act as a hydrogen bond acceptor.

SAR studies on related carbamate-containing compounds have demonstrated the importance of substituents in determining biological activity. For instance, in a series of O-biphenyl-3-yl carbamates designed as fatty acid amide hydrolase (FAAH) inhibitors, the nature of the substituent on the biphenyl (B1667301) ring system significantly impacted their inhibitory potency. nih.gov Similarly, in a study of histone deacetylase (HDAC) inhibitors, the presence of a 5-chloro-4-((substituted phenyl)amino)pyrimidine fragment as a cap group was found to be crucial for activity, with smaller substituents being beneficial. nih.gov These examples highlight the principle that systematic variation of substituents on the phenyl ring of this compound analogs would be a rational approach to optimize their biological activity.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for this compound Analogs
AnalogR1 Substituent (Position 5)R2 Substituent (Position 2)Predicted Biological ActivityRationale
1-Cl-CHOModerateElectron-withdrawing groups enhance reactivity.
2-F-CHOPotentially HigherFluorine can form stronger halogen bonds.
3-CH3-CHOPotentially LowerElectron-donating group may reduce reactivity.
4-Cl-COOHDifferent Target ProfileCarboxylic acid can act as a hydrogen bond donor/acceptor and may chelate metal ions.
5-Cl-CH2OHPotentially LowerReduction of the formyl group removes a key electrophilic center.

Conformational Preferences and Their Impact on Molecular Recognition

The three-dimensional shape of a molecule, dictated by its conformational preferences, is a critical factor in its ability to bind to a biological target. The rotational freedom around single bonds in this compound allows it to adopt various conformations.

The presence of the ortho-formyl group is expected to have a significant impact on the conformational landscape of the phenylcarbamate moiety. Steric hindrance between the formyl group and the carbamate functionality may lead to a non-planar arrangement of the phenyl ring and the carbamate group. Studies on ortho-substituted biphenyls have shown that such substitutions can create a preference for non-planar conformations. nih.gov This twisting of the molecule can be crucial for fitting into a specific binding pocket of a protein.

Furthermore, the potential for intramolecular hydrogen bonding between the carbamate N-H and the formyl oxygen could restrict the conformational freedom and favor a more rigid structure. Such a conformation might pre-organize the molecule for binding to its target, reducing the entropic penalty upon binding and potentially increasing its affinity. The interplay between steric repulsion and potential intramolecular interactions will ultimately determine the preferred conformation in solution and in a biological environment.

In Vitro and Pre-clinical Mechanistic Assessments of Biological Effects (Excluding Human Clinical Trials)

Carbamate-containing molecules have been investigated for a wide range of biological activities. For instance, various carbamate derivatives have been synthesized and evaluated as inhibitors of enzymes such as fatty acid amide hydrolase (FAAH), which is involved in pain and inflammation pathways. nih.gov In these studies, the carbamate moiety often acts as a key pharmacophore, interacting with the active site of the enzyme.

The benzimidazolecarbamate scaffold, which shares some structural similarities with the title compound, has been extensively studied for its anthelmintic properties. For example, Methyl 5-propylthio-2-benzimidazolecarbamate has shown broad-spectrum activity against gastrointestinal parasites in animals. google.com This activity is attributed to its ability to interfere with microtubule formation in the parasites.

Furthermore, compounds containing a chloro-substituted phenyl ring have been explored as potential therapeutic agents. For example, a series of 4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives exhibited antitumor activity in vitro against a panel of human tumor cell lines. nih.gov A novel 5-chloro-N-phenyl-1H-indole-2-carboxamide derivative has been identified as a glycogen (B147801) phosphorylase inhibitor with potential applications in managing diabetes, although long-term administration showed some adverse effects on muscle function in rats. nih.gov

These examples underscore the diverse biological activities that can be achieved with molecules containing carbamate and chloro-phenyl functionalities. Future in vitro and preclinical studies on this compound and its derivatives would be necessary to elucidate their specific biological targets and therapeutic potential. Such studies would typically involve screening against a panel of enzymes and receptors, followed by cell-based assays to assess their effects on cellular processes. Promising compounds would then be evaluated in animal models of disease to determine their efficacy and pharmacokinetic properties.

Table 2: Reported Biological Activities of Structurally Related Carbamate and Chloro-Phenyl Derivatives
Compound ClassReported Biological ActivityPotential Target/MechanismReference
O-Biphenyl-3-yl CarbamatesFAAH InhibitionEnzyme Inhibition nih.gov
BenzimidazolecarbamatesAnthelminticMicrotubule Disruption google.com
4-Chloro-2-mercapto-5-methylbenzenesulfonamide DerivativesAntitumorNot specified nih.gov
5-Chloro-N-phenyl-1H-indole-2-carboxamide DerivativeGlycogen Phosphorylase InhibitionEnzyme Inhibition nih.gov

Modulation of Intracellular Signaling Pathways by Carbamate Derivatives

There is a lack of specific studies detailing the modulation of intracellular signaling pathways by this compound derivatives. Research on other carbamate-containing compounds indicates their potential to influence various signaling cascades. For instance, some carbamate derivatives have been investigated for their impact on pathways related to cell proliferation and survival. Aryl carbamates, for example, have been shown to exhibit anti-proliferative activity in cancer cell lines, with possible molecular targets including adenosine (B11128) A2 receptors and cyclin-dependent kinase 2 (CDK2). nih.gov

Intracellular signaling is a complex process initiated by the binding of extracellular molecules to receptors, which in turn activates cascades involving G-proteins, second messengers like cyclic AMP, and protein kinases. nih.govyoutube.comyoutube.com These pathways can ultimately regulate gene transcription and cellular responses. nih.govnih.gov However, without specific research, the precise effects of this compound on these intricate networks remain unknown.

Characterization of Enzyme Inhibition and Receptor Binding Mechanisms

The carbamate moiety is a known pharmacophore in the design of enzyme inhibitors. nih.gov A prominent example is their use as cholinesterase inhibitors in the treatment of Alzheimer's disease, where they act by carbamoylating the active site of the enzyme. nih.gov The nature of this interaction can range from reversible to pseudo-irreversible inhibition. nih.gov

While specific enzyme inhibition or receptor binding data for this compound is not available, studies on other carbamate derivatives provide insights into their potential mechanisms. For instance, various O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-O-phenyl carbamate have been synthesized and shown to exhibit inhibitory activity against acetylcholinesterase and butyrylcholinesterase.

Table 1: Enzyme Inhibition by Structurally Related Carbamate Derivatives

Compound Target Enzyme IC₅₀ (µM) Reference
N-(4-benzoxyphenyl)-N-methyl-O-phenyl carbamate Acetylcholinesterase Data not specified researchgate.net
N-(4-benzoxyphenyl)-N-methyl-O-phenyl carbamate Butyrylcholinesterase Data not specified researchgate.net
N-[4-(2-chlorobenzoxy)phenyl]-N-methyl-O-phenyl carbamate Acetylcholinesterase Data not specified researchgate.net
N-[4-(2-chlorobenzoxy)phenyl]-N-methyl-O-phenyl carbamate Butyrylcholinesterase Data not specified researchgate.net
N-[4-(4-chlorobenzoxy)phenyl]-N-methyl-O-phenyl carbamate Acetylcholinesterase Data not specified researchgate.net
N-[4-(4-chlorobenzoxy)phenyl]-N-methyl-O-phenyl carbamate Butyrylcholinesterase Data not specified researchgate.net

Note: The referenced study indicates good inhibitory potential but does not provide specific IC₅₀ values in the abstract.

Receptor binding assays are crucial for characterizing the interaction of a compound with its molecular target. nih.govnih.gov These assays, often utilizing radiolabeled ligands, help determine the affinity (Kd) and the number of binding sites (Bmax). nih.gov However, no such data has been published for this compound.

Pre-clinical Efficacy and Selectivity Profiling in Relevant Biological Models

Information regarding the pre-clinical efficacy and selectivity of this compound derivatives in biological models is not present in the public domain. Pre-clinical studies are essential to evaluate the therapeutic potential of a compound before it can be considered for clinical trials. These studies often involve in vivo models to assess efficacy and selectivity.

For context, other novel carbamate derivatives have undergone such evaluations. For example, certain N-aryl carbamates have been tested for their antifungal activity against various plant fungal pathogens, with some compounds showing potent inhibition. researchgate.net Similarly, some substituted glutamic acid derivatives containing a chloro- and methyl-substituted phenyl group have demonstrated potent growth inhibitory activity against prostate cancer cell lines. nih.gov

Without dedicated pre-clinical studies on this compound, its efficacy and selectivity for any particular biological target remain speculative.

Emerging Research Trajectories and Future Perspectives for Methyl 5 Chloro 2 Formylphenyl Carbamate

Development of Methyl (5-Chloro-2-formylphenyl)carbamate as a Scaffold for Novel Chemical Probes and Tools

The unique architecture of this compound, featuring a reactive aldehyde (formyl) group and a stable carbamate (B1207046) moiety, positions it as an excellent starting point or "scaffold" for the synthesis of novel chemical probes. Chemical probes are small molecules used to study biological processes, and the development of new scaffolds is crucial for exploring new biological targets.

The carbamate group is a key feature in many approved therapeutic agents and enzyme inhibitors due to its chemical stability and ability to act as a peptide bond surrogate. nih.gov This functionality is often crucial for the mechanism of action in enzyme inhibition, where it can carbamoylate an enzyme's active site, leading to prolonged and effective inhibition. nih.gov The formyl group, on the other hand, is a versatile chemical handle. It can readily participate in a variety of chemical reactions, such as reductive amination, Wittig reactions, and condensation reactions, allowing for the straightforward attachment of various functional groups. These functional groups can include fluorophores for imaging, biotin for affinity purification, or other pharmacophores to modulate biological activity.

The strategic combination of these two groups on the phenyl ring allows for a modular approach to probe design. The carbamate portion can serve as the "warhead" for interacting with a biological target, while the formyl group acts as an "anchor point" for attaching reporter tags or other functionalities. This dual functionality makes this compound a promising scaffold for creating a diverse library of chemical tools to investigate complex biological systems.

Table 1: Potential Chemical Probes Derived from the this compound Scaffold

Probe TypeSynthetic Strategy via Formyl GroupReporter/Functional GroupPotential Application
Fluorescent Probes Reductive amination with a fluorescent amineDansyl, NBD, FluoresceinCellular imaging and target localization
Affinity-Based Probes Condensation followed by reductionBiotin, DesthiobiotinTarget identification and protein pull-down assays
Photoaffinity Probes Wittig reaction with a phosphonium ylide containing a photo-reactive groupDiazirine, BenzophenoneCovalent labeling and identification of binding partners
Activity-Based Probes Multi-step synthesis to incorporate an electrophilic trapFluoromethylketone, AcrylamideCovalent modification and profiling of enzyme activity

Integration of Advanced Experimental and Computational Techniques for Deeper Mechanistic Insights

To fully unlock the potential of this compound and its derivatives, a deep understanding of their chemical behavior is essential. The integration of advanced experimental and computational methods is critical for gaining detailed mechanistic insights into how these molecules interact and react.

Computational Techniques: Density Functional Theory (DFT) has become a powerful tool for studying reaction pathways at the molecular level. nih.gov For carbamate-containing molecules, DFT calculations can elucidate the energetics of key reaction steps, identify transition states, and predict the feasibility of synthetic routes. nih.gov Such computational studies can confirm that certain reactions are not spontaneous and require a catalyst, providing crucial information for synthesis planning. nih.gov For this compound, DFT could be used to model the reactivity of the formyl group, understand the rotational barriers of the carbamate bond, and predict how substitutions on the phenyl ring might influence its electronic properties and reactivity.

Advanced Experimental Techniques: High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the structure of newly synthesized derivatives. The formation of a carbamate bond, for instance, can be confirmed by the disappearance of hydroxyl proton signals and the appearance of new signals corresponding to the carbamate substituent. nih.gov Furthermore, extensive kinetic investigations can be employed to understand reaction mechanisms, such as those involved in nucleophilic aromatic substitution, which may be relevant for modifying the scaffold. rsc.org These studies can reveal unexpected reaction pathways and catalytic effects, providing insights that are crucial for optimizing reaction conditions and improving yields. rsc.org

By combining computational predictions with experimental validation, researchers can build a comprehensive picture of the molecule's structure-activity relationships. This synergy allows for a more rational design of new chemical probes and tools based on the this compound scaffold.

Table 2: Application of Advanced Techniques for Mechanistic Insights

TechniqueTypeInformation Gained for this compound
Density Functional Theory (DFT) ComputationalReaction pathway energetics, transition state analysis, electronic structure, prediction of reactivity
Molecular Dynamics (MD) Simulations ComputationalConformational analysis, solvent effects, binding dynamics with potential biological targets
High-Resolution NMR Spectroscopy ExperimentalStructural confirmation of derivatives, analysis of rotational isomers (rotamers) of the carbamate group
X-ray Crystallography ExperimentalPrecise 3D molecular structure, intermolecular interactions in the solid state
Kinetic Studies ExperimentalReaction rates, elucidation of reaction mechanisms, identification of catalytic species

Leveraging Artificial Intelligence and Machine Learning for Accelerated Discovery in Carbamate Chemistry

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. researchgate.netijsetpub.com These technologies can dramatically shorten development timelines and reduce costs by predicting molecular properties, designing novel structures, and optimizing synthetic routes. researchgate.net For scaffolds like this compound, AI and ML offer powerful tools to accelerate the discovery of new functional molecules.

Machine Learning for Property Prediction: ML models can be trained on large datasets of chemical information to predict the properties of new compounds without the need for initial synthesis. frontiersin.org For derivatives of the target scaffold, ML could predict biological activity against specific targets, physicochemical properties, and potential liabilities. This allows for an efficient "in silico" screening process, prioritizing the compounds with the highest probability of success for laboratory investigation.

The integration of these AI and ML techniques creates a powerful "design-make-test-analyze" cycle that is largely automated and highly efficient. This data-driven approach will be instrumental in exploring the full potential of the this compound scaffold and accelerating the development of new chemical tools and therapeutic leads.

Table 3: Role of AI and Machine Learning in Carbamate Scaffold Development

AI/ML ApplicationSpecific TaskPotential Impact on Research
Generative Models (e.g., GANs, VAEs) De novo design of novel derivativesRapid creation of large, diverse virtual libraries with optimized properties
Predictive Modeling (e.g., Random Forest, GNNs) Prediction of bioactivity, ADMET propertiesPrioritization of synthetic candidates, reduction of failed experiments
Retrosynthesis Prediction Automated planning of synthetic routesOptimization of chemical synthesis, faster access to target compounds
Natural Language Processing (NLP) Extraction of information from scientific literatureIdentification of relevant synthetic methods and biological data for carbamates

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.